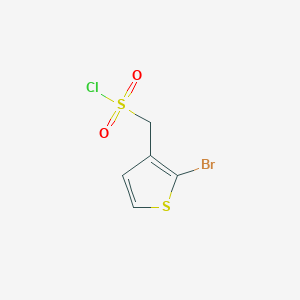

(2-Bromothiophen-3-yl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

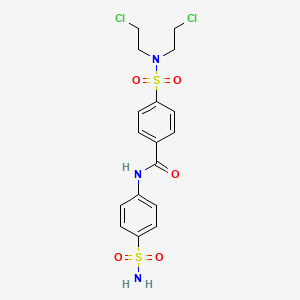

“(2-Bromothiophen-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1935091-96-5 . It has a molecular weight of 275.57 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C5H4BrClO2S2/c6-5-4 (1-2-10-5)3-11 (7,8)9/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Methanesulfonyl chloride is a versatile reagent in organic synthesis, offering applications in the synthesis of RNA-cleaving DNA enzymes through solvolytic reactions. It participates in general base-catalyzed and/or S_N2 reaction mechanisms, with kinetic solvent isotope effects supporting this proposed mechanism (Choi et al., 2000). Its molecular structure has been studied by electron diffraction, providing insights into its reactivity and interaction with other molecules (Hargittai & Hargittai, 1973).

Catalysis and Material Science

Methanesulfonyl chloride is utilized in the synthesis of highly reactive methanesulfonates, which demonstrate applications in solvolysis reactions. This highlights its role in understanding and improving reaction mechanisms in organic synthesis (Bentley et al., 1994). Additionally, it forms an ionic liquid with AlCl3, showing potential in the electrochemical properties study of vanadium pentoxide films, which are of interest for energy storage applications (Su et al., 2001).

Environmental and Biochemical Studies

In environmental science, methanesulfonic acid, closely related to methanesulfonyl chloride, is a significant compound in the biogeochemical cycling of sulfur. Its metabolism by diverse aerobic bacteria as a sulfur source has been documented, although it is not utilized by anaerobes for sulfur or as a methanogenic substrate. This highlights its environmental relevance and the microbial pathways involved in sulfur cycling (Kelly & Murrell, 1999).

Medicinal Chemistry Applications

Methanesulfonyl chloride is also crucial in medicinal chemistry, where it is used in the Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles. This method eliminates concerns over genotoxic impurities that can arise from traditional syntheses, showcasing its importance in the synthesis of safer pharmaceuticals (Rosen et al., 2011).

Propriétés

IUPAC Name |

(2-bromothiophen-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClO2S2/c6-5-4(1-2-10-5)3-11(7,8)9/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCQITRALDHZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1CS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide](/img/structure/B2610599.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2610602.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2610603.png)

![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chloro-2-fluorophenyl)propanamide](/img/structure/B2610604.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2610605.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2610606.png)

![1-Bromo-3-(4-methylphenyl)sulfonylbicyclo[1.1.1]pentane](/img/structure/B2610607.png)

![2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2610608.png)

![N-cyano-N-{[2-(2,6-difluorophenyl)-1,3-oxazol-4-yl]methyl}aniline](/img/structure/B2610610.png)

![3-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2610613.png)